Structural Differentiation: Dual Unsaturation vs. Mono-Unsaturated Analogs
6-Hepten-3-yn-1-ol contains both an alkene and an alkyne functional group, whereas the closest analogs possess only one type of unsaturation [1]. This dual functionality provides a unique molecular weight and elemental composition that directly impacts stoichiometry in multi-step syntheses .
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C7H10O; 110.15 g/mol |
| Comparator Or Baseline | 6-Hepten-1-ol (C7H14O; 114.19 g/mol); 3-Heptyn-1-ol (C7H12O; 112.17 g/mol) |
| Quantified Difference | Difference of 2 H atoms and ~4 Da vs. 6-hepten-1-ol; difference of 2 H atoms and ~2 Da vs. 3-heptyn-1-ol |
| Conditions | Computed from PubChem data |
Why This Matters
The presence of two fewer hydrogen atoms directly alters molar mass, elemental analysis, and the number of reactive sites, making the compound unsuitable as a drop-in replacement for mono-unsaturated analogs in established synthetic protocols.
- [1] PubChem. (2026). Hept-6-en-3-yn-1-ol. CID 14427813. View Source
